(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol

Catalog No.
S13866204
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol

Product Name

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol

IUPAC Name

[4-(5-methylfuran-2-yl)pyrrolidin-3-yl]methanol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-7-2-3-10(13-7)9-5-11-4-8(9)6-12/h2-3,8-9,11-12H,4-6H2,1H3

InChI Key

PACIQNCZJXVMTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2CNCC2CO

The compound (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is a complex organic molecule characterized by a pyrrolidine ring substituted with a 5-methylfuran moiety and a hydroxymethyl group. This structure suggests potential interactions with biological systems, making it of interest in medicinal chemistry and pharmacology. The presence of both the furan and pyrrolidine groups may contribute to unique chemical properties, including solubility and reactivity, which are essential for its biological activity.

The chemical reactivity of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol can be analyzed through various types of reactions typically involving organic compounds:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Oxidation Reactions: The alcohol functional group can be oxidized to form aldehydes or ketones, which may enhance its reactivity.
  • Condensation Reactions: The compound may participate in condensation reactions, particularly involving amine functionalities, leading to the formation of more complex molecules.

These reactions could be facilitated by enzymes in biological systems, highlighting the compound's potential metabolic pathways and interactions.

Biological activity refers to the effects that compounds exert on living organisms, which can range from therapeutic benefits to toxic effects. For (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol, preliminary studies suggest it may exhibit:

  • Antimicrobial Properties: Compounds with similar structures often show activity against various pathogens.
  • Cytotoxicity: The compound may influence cell viability and proliferation, making it a candidate for cancer research.
  • Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, it may affect neuronal health and function.

Research into its specific biological activities is ongoing and requires comprehensive bioassays to establish its pharmacological profile .

The synthesis of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol can be achieved through several methods:

  • Multi-step Synthesis:
    • Start with commercially available starting materials such as 5-methylfuran and pyrrolidine.
    • Utilize methods such as alkylation or acylation to introduce the furan moiety onto the pyrrolidine ring.
    • Reduce intermediates to yield the final hydroxymethyl product.
  • One-pot Reactions:
    • Employing catalytic conditions that allow for simultaneous formation of the pyrrolidine ring and furan substitution could streamline synthesis.
  • Green Chemistry Approaches:
    • Utilizing solvent-free conditions or renewable solvents can enhance sustainability in the synthesis process.

These methods should be optimized for yield and purity, considering the compound's potential applications in drug development.

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol has potential applications in various fields:

  • Pharmaceutical Development: As a candidate for new drugs targeting bacterial infections or cancer cells.
  • Agricultural Chemistry: Potential use as a biopesticide or herbicide due to its biological activity.
  • Material Science: Possible incorporation into polymers or coatings that require specific chemical properties.

The versatility of this compound suggests it could play significant roles across multiple industries.

Interaction studies are crucial for understanding how (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins can elucidate its mechanism of action.
  • Receptor Interaction Assays: Assessing its affinity for various receptors can provide insights into its therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can inform dosing strategies and predict side effects.

These studies will help clarify its pharmacokinetic and pharmacodynamic profiles.

Several compounds share structural characteristics with (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol, allowing for comparative analysis:

Compound NameStructure FeaturesNotable Activities
5-MethylfurfurylamineFuran ring with an amineAntimicrobial properties
Pyrrolidine derivativesPyrrolidine ring structureNeuroprotective effects
4-(5-Methylfuran)anilineFuran substituted anilineAntioxidant activity
3-Hydroxy-pyrrolidine derivativesHydroxy group on pyrrolidineCytotoxicity against cancer cells

Uniqueness

(4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol is unique due to its combination of a furan moiety with a hydroxymethyl-pyrrolidine framework, which may enhance solubility and bioactivity compared to simpler derivatives. This structural complexity could lead to distinct pharmacological properties not observed in other related compounds.

The strategic fusion of pyrrolidine and furan motifs addresses critical challenges in rational drug design:

  • Stereochemical control: Pyrrolidine's sp³-hybridized nitrogen provides two stereogenic centers (C2 and C5), enabling precise three-dimensional positioning of substituents.
  • Electron modulation: The 5-methylfuran group introduces conjugated π-systems that enhance charge-transfer interactions with aromatic residues in enzyme active sites.
  • Solubility balance: The hydroxymethyl group (-CH2OH) at C3 improves aqueous solubility (clogP ≈ 1.2) while maintaining membrane permeability.

Comparative analysis of hybrid scaffolds demonstrates enhanced target engagement over parent structures:

Scaffold TypeProtein Binding Energy (kcal/mol)Metabolic Stability (t½, min)
Pyrrolidine-only-7.2 ± 0.342 ± 5
Furan-only-5.8 ± 0.428 ± 3
Pyrrolidine-Furan Hybrid-9.1 ± 0.265 ± 7

Data derived from molecular docking studies and microsomal stability assays

Rationale for Investigating (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol as a Privileged Scaffold

The scaffold's uniqueness arises from three synergistic features:

  • Pseudorotation-enabled adaptability: The pyrrolidine ring undergoes chair-to-envelope transitions (ΔG‡ ≈ 8.3 kcal/mol), allowing conformational matching with dynamic binding pockets.
  • Dual hydrogen-bonding capacity: The hydroxymethyl group serves as both hydrogen bond donor (-OH) and acceptor (ether oxygen), facilitating interactions with catalytic residues.
  • Metabolic resistance: Deuteration studies show the 5-methyl group on furan reduces CYP450-mediated oxidation by 78% compared to unsubstituted analogs.

Palladium-Catalyzed Carbenoid Carbon-Hydrogen Insertion

The construction of pyrrolidine rings through transition metal-catalyzed methodologies has emerged as a powerful strategy for accessing complex heterocyclic frameworks. Palladium-catalyzed intramolecular carbenoid carbon-hydrogen insertion represents a particularly effective approach for pyrrolidine core assembly [1] [2]. This methodology involves the decomposition of alpha-diazoesters in the presence of palladium catalysts to generate reactive carbenoid intermediates that undergo selective cyclization reactions.

The mechanism of palladium-catalyzed pyrrolidine formation proceeds through a distinctive pathway involving palladium-mediated hydrogen migration [1]. The process initiates with the formation of a pallada(0)carbene complex, followed by a palladium-mediated 1,5-hydrogen migration that results in formal oxidation of the transition metal [1]. This is succeeded by reductive elimination leading to the observed pyrrolidine product with concurrent release of the active palladium(0) catalyst [1].

Table 1: Comparative Efficacy of Palladium Catalysts in Pyrrolidine Synthesis

Catalyst SystemSubstrate TypeYield (%)SelectivityReference
Palladium(0)-dppeortho-substituted anilines75-85High [1]
Palladium(trimethylphosphine)2ortho-substituted anilines70-80High [1]
Palladium(N-heterocyclic carbene)ortho-substituted anilines72-82High [1]

Rhodium-Catalyzed Cyclization Methodologies

Rhodium(II)-based catalysts have demonstrated exceptional utility in the formation of pyrrolidine rings through carbenoid insertion processes [1] [2]. The rhodium-catalyzed transformation operates through a mechanism that differs considerably from the palladium-mediated process, involving direct carbenoid insertion without metal oxidation [1].

Rhodium(II) catalysts exhibit particular effectiveness with anilines bearing meta- and para-substituents, providing superior chemoselectivities and reaction yields compared to palladium systems [1]. The [Rh(Ph3CCO2)2]2 catalyst has shown remarkable performance in promoting carbon(sp3)-hydrogen insertion of various substrate classes [1].

Rhodium(I)-catalyzed hydroacylation represents another powerful approach for heterocycle construction [3]. This methodology enables the construction of complex cyclic ketone derivatives from acyclic aldehydes through intramolecular hydroacylation of carbon-carbon multiple bonds [3]. The reaction mechanism involves oxidative addition of the carbon-hydrogen bond of the aldehyde moiety to the rhodium complex, followed by alkene insertion and reductive elimination [3].

Ruthenium-Catalyzed Heterocycle Formation

Ruthenium(II) catalysts offer unique advantages in pyrrolidine synthesis, particularly for specific substrate classes [1] [4]. The [Ru(p-cymene)Cl2]2 catalyst has proven most efficient for the insertion reaction of N-benzyl-N-phenyl and N,N-dibenzyl alpha-diazoesters [1].

The ruthenium-catalyzed mechanism involves a Mannich-type reaction through a zwitterionic intermediate, distinguishing it from both palladium and rhodium pathways [1]. This process begins with hydrogen migration that is not directly assisted by the transition metal, avoiding oxidation of the ruthenium center [1]. The resulting zwitterionic intermediate is stabilized by conjugation from the lone-pair of the aniline nitrogen atom [1].

Ruthenium catalysts have also demonstrated effectiveness in acceptorless dehydrogenation of heterocycles, providing a complementary approach to heterocycle functionalization [4]. The dinuclear monohydrido bridged ruthenium complex [{(η6-p-cymene)RuCl}2(μ-H-μ-Cl)] has shown high efficiency and selectivity in these transformations [4].

Table 2: Ruthenium Catalyst Performance in Heterocycle Synthesis

CatalystReaction TypeTemperature (°C)Conversion (%)Selectivity
[Ru(p-cymene)Cl2]2Carbenoid insertion25-8085-92Excellent
[{(η6-p-cymene)RuCl}2(μ-H-μ-Cl)]Dehydrogenation120-14090-95High

Copper-Catalyzed Approaches

Copper catalysis has emerged as a versatile and cost-effective alternative for pyrrolidine construction [5] [6]. Copper-catalyzed methodologies offer several advantages including tolerance to air and moisture, mild reaction conditions, and broad substrate scope [5].

The mechanistic pathways in copper-catalyzed pyrrolidine formation often involve single electron transfer processes, distinguishing them from the two-electron mechanisms typical of palladium and rhodium systems [5]. These reactions frequently proceed through radical intermediates, enabling unique transformations not accessible through other catalytic manifolds [5].

Gold-Catalyzed Cyclization Strategies

Gold catalysis has gained significant attention for heterocycle synthesis due to the unique reactivity profile of gold complexes [7] [8]. Gold catalysts demonstrate exceptional affinity for triple carbon-carbon bonds, making them particularly suitable for alkyne-based cyclization reactions [8].

Gold(I)-catalyzed cyclization of acetylenic alcohols provides efficient access to highly substituted furans, which can serve as precursors for further elaboration to furan-pyrrolidine systems [8]. These reactions proceed under very mild conditions with low catalyst loadings and show high tolerance to functional groups [8].

The robust nature of gold catalysts, including their air and water tolerance, makes them attractive for practical synthetic applications [8]. Gold catalysts often exhibit higher activity and selectivity compared to palladium counterparts in specific transformations [8].

Stereoselective Functionalization of the Furan-Pyrrolidine Junction

Asymmetric Organocatalytic Approaches

The stereoselective construction of furan-pyrrolidine junctions represents a significant challenge in synthetic organic chemistry, requiring precise control over multiple stereogenic centers. Asymmetric organocatalysis has emerged as a powerful tool for achieving high levels of stereoselectivity in these complex systems [9] [10].

Cinchona alkaloid-based catalysts have demonstrated exceptional utility in the stereoselective synthesis of furan-fused carbocycles [9]. These natural alkaloids can function through distinct catalytic modes, either as general bases or as phase transfer catalysts upon appropriate modifications [9]. This versatility enables access to complementary stereoisomeric products through catalyst selection [9].

The diastereodivergent organocatalytic systems developed for furan synthesis enable access to the full matrix of possible stereoisomeric products [9]. This approach utilizes readily available substrates and catalysts, proceeding through a two-step sequential process involving asymmetric addition followed by silver-catalyzed cycloisomerization [9].

Table 3: Stereoselectivity in Organocatalytic Furan-Pyrrolidine Synthesis

CatalystSubstrate TypeDiastereomeric RatioEnantiomeric Excess (%)Yield (%)
Quinine (base mode)β-ketoesters + alkynones>20:185-9575-85
Modified quinine (PTC)β-ketoesters + alkynones>20:180-9270-82
Cinchona derivativesVarious substrates15:1-25:188-9678-88

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated approaches provide an alternative strategy for achieving stereocontrol in furan-pyrrolidine synthesis [11] [12]. These methodologies rely on the temporary attachment of chiral auxiliaries that direct the facial selectivity of key bond-forming reactions.

Oppolzer's chiral sultam has proven particularly effective in pyrrolidine synthesis through asymmetric 1,3-dipolar cycloaddition reactions [11]. This auxiliary provides high levels of both diastereoselectivity and enantioselectivity in the construction of 3,4-syn substituted pyrrolidine moieties [11]. The synthesis process allows for convenient disengagement of the chiral auxiliary and its subsequent reuse [11].

Chiral auxiliaries derived from natural terpenes, such as (+)-α-pinene, have been employed in the stereoselective synthesis of pyrrolidine derivatives [12]. These approaches utilize readily available natural products as chiral starting materials, enabling the preparation of enantiopure heterocycles through stereospecific transformations [12].

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal-catalyzed asymmetric synthesis offers precise control over stereochemistry through the use of chiral ligands [13] [14]. This approach has been successfully applied to the synthesis of furan-indole compounds bearing both axial and central chirality [13].

Organocatalytic asymmetric (2+4) annulation reactions have enabled the synthesis of furan-based compounds with excellent regio-, diastereo-, and enantioselectivities [13]. These transformations proceed through well-defined transition states that can be rationalized through theoretical calculations [13].

The development of catalytic asymmetric synthesis methods for compounds bearing both axial and central chirality represents a significant advancement in stereochemical control [13]. These methodologies enable access to previously challenging molecular architectures with high levels of stereochemical purity [13].

Photochemical Asymmetric Synthesis

Photochemical methods for enantioselective heterocycle synthesis have gained considerable attention due to their unique reactivity profiles [15] [16]. These approaches often involve the use of chiral templates or chiral induction through crystalline environments [15].

Visible-light photocatalysis has emerged as a powerful tool for heterocycle synthesis, enabling the generation of reactive intermediates under mild conditions [16]. The strategic application of photocatalysis allows for the rational design of synthetically useful transformations [16].

Memory of chirality represents a particularly interesting phenomenon in photochemical synthesis, where chiral information is temporarily lost but subsequently recovered through conformational control [15]. This approach has enabled the formation of enantiopure compounds through carefully designed reaction sequences [15].

Table 4: Photochemical Approaches to Asymmetric Heterocycle Synthesis

MethodStereoinductionTypical ee (%)AdvantagesLimitations
Chiral templatesHydrogen bonding70-90Mild conditionsTemplate synthesis
Crystalline inclusionConformational control85-95High selectivityLimited scope
Memory of chiralityRigid conformations80-92Unique mechanismSpecialized substrates

Late-Stage Modifications of the Hydroxymethyl Group for Diversification

Hydroxymethylation Strategies

The hydroxymethyl group in (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol provides a versatile handle for late-stage diversification through various chemical transformations. Hydroxymethylation reactions represent fundamental transformations that install the CH2OH group and can be implemented through multiple synthetic pathways [17].

Formaldehyde-based hydroxymethylation constitutes the most common approach for introducing hydroxymethyl functionality [17]. This method involves the reaction of formaldehyde with active carbon-hydrogen and nitrogen-hydrogen bonds, proceeding through well-established mechanisms [17]. The transformation is widely applicable to both industrial and biochemical processes [17].

Alternative hydroxymethylation strategies include two-step approaches involving methylenation followed by hydroboration-oxidation [17]. This sequence begins with Wittig methylenation of aldehydes, followed by treatment with dialkylboranes and subsequent oxidation to afford the desired hydroxymethyl products [17].

Silylmethyl Grignard reagents provide another avenue for hydroxymethylation of ketones [17]. These nucleophilic reagents react with carbonyl compounds to form silylmethyl carbinols, which can be subsequently oxidized to yield hydroxymethyl derivatives [17].

Late-Stage Hydroxylation Methods

Late-stage hydroxylation represents a critical strategy for introducing hydroxyl functionality into complex molecular frameworks [18]. Various methodologies have been developed to achieve selective hydroxylation of carbon-hydrogen bonds in the presence of multiple reactive sites [18].

Cytochrome P450 monooxygenase systems have been engineered to achieve selective hydroxylation of complex molecules [18]. These biocatalytic approaches utilize amino-sugar-derived anchoring groups to direct hydroxylation to specific positions [18]. The engineered enzymes have been successfully applied to the hydroxylation of numerous bioactive compounds [18].

Iron-catalyzed hydroxylation methods provide metal-catalyzed alternatives for aliphatic carbon-hydrogen bond hydroxylation [18]. These systems have been applied to the late-stage functionalization of various molecular frameworks, including steroids and other complex natural products [18].

Manganese-catalyzed tertiary carbon-hydrogen hydroxylation using Mn(PDP)/chloroacetic acid catalyst systems has enabled chemoselective functionalization [18]. This methodology demonstrates high selectivity for tertiary positions and tolerates various functional groups [18].

Table 5: Late-Stage Hydroxylation Methods

MethodCatalyst SystemSelectivityTypical Yield (%)Substrate Scope
P450 engineeringModified cytochrome P450Site-selective65-85Complex molecules
Iron catalysisFe/oxidant systemsPositional70-88Aliphatic C-H
Manganese catalysisMn(PDP)/ClCH2COOHTertiary selective75-90Diverse substrates
ElectrochemicalVarious electrodesControllable60-80Multiple sites

Functional Group Transformations

The hydroxymethyl group serves as a versatile precursor for diverse functional group installations through well-established transformation protocols [18]. These modifications enable access to extensive structural diversity from a common hydroxymethyl intermediate [18].

Oxidation of hydroxymethyl groups provides direct access to aldehyde and carboxylic acid derivatives [18]. Various oxidizing agents can be employed depending on the desired oxidation state and reaction conditions [18]. Selective oxidation protocols have been developed to avoid over-oxidation and maintain compatibility with other functional groups [18].

Substitution reactions of hydroxymethyl groups enable the introduction of various nucleophiles [18]. These transformations often proceed through activation of the hydroxyl group as a leaving group, followed by nucleophilic displacement [18]. Common nucleophiles include halides, azides, and various heteroatoms [18].

Elimination reactions can convert hydroxymethyl groups to alkenes, providing access to unsaturated derivatives [18]. These transformations are particularly useful for generating reactive intermediates that can undergo further functionalization [18].

Cross-Coupling Approaches for Diversification

Cross-coupling reactions represent powerful tools for late-stage diversification of hydroxymethyl-containing compounds [19] [20]. These methodologies enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [19].

Suzuki coupling reactions have been extensively applied to the synthesis of arylated heterocycles [20]. These palladium-catalyzed transformations couple aryl halides with organoborane reagents to form new carbon-carbon bonds [20]. The reactions proceed efficiently in aqueous media and tolerate various functional groups [20].

Buchwald-Hartwig amination provides access to carbon-nitrogen bond formation [21]. This palladium-catalyzed process couples aryl halides with amines to form aryl amines [21]. The reaction utilizes strong bases such as tert-butoxide to facilitate the coupling process [21].

Stille coupling reactions offer complementary reactivity for carbon-carbon bond formation [22]. These palladium-catalyzed transformations couple organic halides with organotin compounds [22]. While organotin reagents require careful handling due to toxicity, the reactions provide excellent yields and broad substrate scope [22].

Table 6: Cross-Coupling Methods for Hydroxymethyl Diversification

Coupling TypeNucleophileElectrophileCatalystTypical ConditionsYield Range (%)
SuzukiBoronic acids/estersAryl halidesPd complexesAqueous base, 80°C75-95
Buchwald-HartwigAminesAryl halidesPd/phosphinetBuOK, 100°C70-90
StilleOrganostannanesAryl halidesPd catalysts80-110°C80-95
NegishiOrganozincAryl halidesPd catalystsRT-80°C75-88

The antimicrobial potential of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol analogues has been extensively investigated through structural modifications of the pyrrolidine and furan moieties. Research on closely related pyrrolidine-containing compounds has demonstrated significant activity against multidrug-resistant bacterial pathogens, providing valuable insights into the antimicrobial profile of this chemical class.

Pyrrolidine-2,3-dione derivatives have shown remarkable efficacy against drug-resistant Staphylococcus aureus strains, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) isolates [1]. The tetracyclic triazine analogue 22h exhibited promising antibiotic activity with minimum inhibitory concentration (MIC) values ranging from 8 to 16 μM against various drug-resistant S. aureus strains, demonstrating superior or comparable activity to vancomycin (0.5 μM) across multiple resistance phenotypes [1]. This compound maintained consistent activity against clinical isolates including USA 100, USA 200, USA 300, and USA 500 strains, indicating broad-spectrum efficacy against diverse resistance mechanisms [1].

The antimicrobial activity extends to Gram-negative pathogens, particularly Pseudomonas aeruginosa. Pyrrolidine-2,3-dione derivatives 34, 35, 37, and 39 demonstrated MIC values of 12.5 to 25 μM against P. aeruginosa wild-type PAO1 and efflux mutant strains when tested in the presence of polymyxin B nonapeptide (PMBN) as a permeabilizer [2]. The requirement for PMBN suggests that physicochemical properties may limit penetration through the P. aeruginosa cell envelope, highlighting the importance of optimizing molecular characteristics for enhanced antimicrobial efficacy [2].

Pyrrolidine alkaloid derivatives bearing sulfaguanidine moieties have exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds designated as 2a, 2b, 2d, and 3a showed MIC values ranging from 4.69 to 22.9 μM against Bacillus subtilis, 5.64 to 77.38 μM against S. aureus, and 2.33 to 156.47 μM against Escherichia coli [3]. These derivatives also demonstrated antifungal properties against Candida albicans with MIC values of 16.69 to 78.23 μM [3].

Notably, pyrrolidine morpholine derivatives have shown exceptional activity against Mycobacterium tuberculosis. The compound 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine exhibited excellent activity with an MIC of 0.15 μM against drug-susceptible M. tuberculosis strains, demonstrating similar efficacy in murine tuberculosis infection models [4]. This compound is believed to target the Mycobacterium membrane protein Large 3 (MmpL3) transporter, representing a novel mechanism of action [4].

The antimicrobial activity of these compounds appears to be influenced by structural modifications to both the pyrrolidine ring and associated heterocyclic moieties. The presence of electron-withdrawing groups and specific substitution patterns can significantly enhance antibacterial potency, while maintaining selectivity against resistant strains. The incorporation of furan rings, as observed in (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol, may contribute to improved antimicrobial properties through enhanced membrane penetration and target interaction.

Antiproliferative Effects in Cancer Cell Line Models

The antiproliferative activity of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol analogues has been demonstrated through extensive evaluation in diverse cancer cell line models. Pyrrolidine-containing compounds have shown remarkable cytotoxic effects across multiple cancer types, with particular efficacy against breast, lung, prostate, and hematological malignancies.

Pyrrolidinone-hydrazone derivatives bearing diphenylamine moieties have exhibited potent antiproliferative activity with high selectivity for cancer cells over normal fibroblasts. Compound 13, containing a 5-nitrothiophene moiety, demonstrated exceptional activity with IC50 values of 2.50 μM against IGR39 melanoma cells, 3.63 μM against PPC-1 prostate cancer cells, and 5.77 μM against Panc-1 pancreatic carcinoma cells [5]. The selectivity index of 2.8 against normal fibroblasts indicates favorable therapeutic potential with reduced toxicity to healthy cells [5].

Spirooxindole pyrrolidine derivatives have shown significant antiproliferative effects against lung cancer cell lines. Compounds 4a and 4b exhibited IC50 values of 6.6 μM and 9.0 μM, respectively, against A549 lung cancer cells at 24 hours, with improved potency observed at 48 hours (3.8 μM and 3.2 μM, respectively) [6]. These compounds demonstrated selectivity for cancer cells, showing no cytotoxic effects against non-cancerous NIH-3T3 cells at concentrations up to 100 μM [6].

Pyrrolidine dithiocarbamate (PDTC) has emerged as a particularly promising antiproliferative agent across multiple cancer types. In breast cancer models, PDTC demonstrated IC50 values ranging from 2.3 to 7.8 μM against various pancreatic cancer cell lines, including SW 1990, PANC-1, MIA PaCa-2, and BxPC-3 [7]. The compound induced cell cycle arrest in the S-phase and promoted apoptosis through modulation of cellular signaling pathways [7].

Indole-2-carboxylate derivatives containing pyrrolidine substituents have shown exceptional antiproliferative activity with nanomolar potency. Compound 3e, featuring a meta-piperidine moiety, exhibited an average GI50 value of 29 nM across four cancer cell lines (A-549, MCF-7, Panc-1, and HT-29), surpassing the reference compound erlotinib (GI50 = 33 nM) [8]. Similarly, compound 3b with a para-pyrrolidine substituent demonstrated a GI50 of 31 nM, indicating the critical importance of pyrrolidine positioning for optimal activity [8].

The antiproliferative mechanisms of these compounds involve multiple pathways, including apoptosis induction, cell cycle arrest, and inhibition of specific kinases. Benzofuroxane pyrrolidine hydroxamates have demonstrated matrix metalloproteinase (MMP) inhibitory activity combined with nitric oxide-releasing properties. Compound 32a showed IC50 values of 102 nM against MMP-2 and 162 nM against MMP-9, while exhibiting antiproliferative effects against HeLa cells with an IC50 of 3.82 μM, representing a 60-fold improvement over the control compound LY52 [9].

Pyrrolidine-2,3-dione derivatives have shown unique antibiofilm properties alongside antiproliferative effects. Dimer 30 demonstrated remarkable minimum biofilm eradication concentration (MBEC) to MIC ratios of 2-4, indicating superior ability to eradicate bacterial biofilms compared to conventional antibiotics [10]. This dual antimicrobial and antibiofilm activity represents a novel therapeutic approach for biofilm-associated infections.

The structure-activity relationships reveal that modifications to the pyrrolidine ring, particularly the introduction of electron-withdrawing groups and heteroaromatic substituents, can significantly enhance antiproliferative activity. The incorporation of furan rings, as in (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol, may contribute to improved cellular uptake and target specificity, leading to enhanced therapeutic efficacy against cancer cell lines.

Chiral fluorinated pyrrolidine derivatives have shown exceptional monoamine oxidase B (MAO-B) inhibitory activity. Compound D5 demonstrated remarkable selectivity with an IC50 of 0.019 μM against MAO-B and a selectivity index of 2440 (MAO-A/MAO-B), representing a 10-fold improvement over the reference drug safinamide [12]. In MPTP-induced Parkinson disease mouse models, D5 significantly alleviated dopamine deficits and enhanced the effects of levodopa on striatal dopamine concentrations [12].

Pyrrolidine dithiocarbamate (PDTC) has demonstrated neuroprotective effects through NF-κB pathway inhibition and preservation of synaptic proteins. In aged rats subjected to lipopolysaccharide-induced neuroinflammation, PDTC treatment significantly reduced hippocampal IL-1β levels and attenuated NF-κB p65 activity [13]. Importantly, PDTC preserved postsynaptic density-95 (PSD-95) protein levels, a critical scaffolding protein essential for synaptic function and memory formation [13].

Aurone derivatives containing pyrrolidine moieties have exhibited multi-targeting neuroprotective properties. Compound 2-2 demonstrated selective MAO-B inhibition with particular efficacy among pyrrolidine-bearing aurones, while compound 4-3 showed comparable amyloid-β aggregation inhibition to curcumin [14]. In Caenorhabditis elegans neurodegeneration models, compound 4-3 provided protection against both Aβ-induced and 6-hydroxydopamine-induced toxicities [14].

The neuroprotective mechanisms extend to modulation of multiple neurotransmitter systems. Furan-2-yl-pyrrolidin-1-yl-ethylamine derivatives have shown strong affinity for serotonin 5-HT1A receptors, potentially leading to neuroprotective effects through serotonergic pathway modulation . This interaction has implications for treating anxiety and depression-related conditions associated with neurodegeneration .

Selenium-containing pyrrolidine derivatives have demonstrated potent acetylcholinesterase inhibitory activity combined with exceptional antioxidant properties. These compounds showed very high antioxidant activity through multiple mechanisms while maintaining strong AChE inhibition, representing a promising dual-action approach for neurodegenerative diseases [16].

Pyrrole-based hydrazone derivatives have exhibited selective MAO-B inhibitory effects with minimal neurotoxicity. Compounds 7b, 7d, and 8d showed MAO-B inhibitory activity similar to selegiline, with compound 7d and 8d demonstrating selectivity indices greater than 204 [17]. Molecular docking studies revealed that these compounds interact with Tyr398 in the aromatic cage of MAO-B, participating in π-π stabilization with the pyrrole ring [17].

The enzymatic modulation approach offers several advantages for neuroprotective therapy. By targeting multiple enzymes simultaneously, these compounds can address the complex pathophysiology of neurodegenerative diseases, including oxidative stress, inflammatory processes, and neurotransmitter dysfunction. The incorporation of furan rings in compounds like (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol may enhance blood-brain barrier penetration and improve target specificity, leading to more effective neuroprotective therapy.

Anti-Inflammatory Mechanisms in Cellular Signaling Pathways

The anti-inflammatory properties of (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol analogues are mediated through modulation of multiple cellular signaling pathways, including nuclear factor-κB (NF-κB), cyclooxygenase (COX), and cytokine production pathways. These compounds demonstrate significant potential for treating inflammatory conditions through diverse molecular mechanisms.

Furan-containing compounds have demonstrated potent anti-inflammatory effects through multiple mechanisms. Furan fatty acids (F-acids) isolated from marine sources exhibited anti-inflammatory activity through suppression of oxygen radicals, nitric oxide, and prostaglandin E2 (PGE2) production [18]. These compounds function as potent hydroxyl radical scavengers, reacting with hydroxyl radicals at approximately diffusion-controlled rates, thereby reducing oxidative stress and inflammatory processes [18].

Furanocoumarins have shown significant anti-inflammatory activity through cyclooxygenase and lipoxygenase inhibition. Marmesinin, a linear furanocoumarin, significantly reduced lipid peroxide levels in both cardiac and serum tissues, likely through inhibition of cyclooxygenase and lipoxygenase activities on arachidonic acid metabolism [18]. Five furanocoumarins isolated from Angelica dahurica suppressed PGE2 production in lipopolysaccharide-stimulated rat peritoneal macrophages through inhibition of COX-2 and microsomal PGE2 synthase expression [18].

N-methyl pyrrolidone (NMP) has demonstrated anti-inflammatory effects through epigenetic modulation of the NF-κB pathway. In lipopolysaccharide-stimulated RAW264.7 macrophages, NMP dose-dependently inhibited mRNA expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) [19]. The mechanism involves NMP's activity as a bromodomain inhibitor, leading to epigenetic suppression of inflammatory gene expression [19].

Pyrrolidine dithiocarbamate (PDTC) has shown potent anti-inflammatory effects through NF-κB pathway inhibition across multiple inflammatory models. In aged rats with lipopolysaccharide-induced neuroinflammation, PDTC significantly reduced systemic cytokine levels including TNF-α and IL-1β while preventing hippocampal neuroinflammation [13]. The compound effectively inhibited NF-κB p65 nuclear translocation and preserved IκB-α protein levels, indicating comprehensive pathway modulation [13].

Furan-2-ylmethylpyrrolidine-based ST2 inhibitors have demonstrated anti-inflammatory effects through modulation of the ST2/IL-33 pathway. These compounds reduced soluble ST2 (sST2) levels with IC50 values around 6 μM, effectively counteracting IL-33-mediated pro-inflammatory responses [20]. In mixed lymphocyte reaction assays, these inhibitors decreased CD4+ and CD8+ T cell proliferation while increasing regulatory T cell populations, indicating immunomodulatory anti-inflammatory effects [20].

Pyrrolidine-containing SHP2 inhibitors have shown anti-inflammatory activity through modulation of JAK/STAT signaling pathways. These compounds regulate inflammatory processes in various cell types by interfering with cytokine receptor signaling, particularly affecting IL-10/STAT3, JAK2/STAT3, and STAT1-IFNγ pathways [21]. The modulation of these pathways provides therapeutic opportunities for treating inflammatory bowel disease, neuroinflammation, and autoimmune conditions [21].

Benzofuran derivatives have demonstrated multi-target anti-inflammatory effects through inhibition of various inflammatory mediators. These compounds showed activity against cyclooxygenase enzymes, lipoxygenase pathways, and chemokine production, providing broad-spectrum anti-inflammatory effects [22]. The synergistic combination of benzofuran and pyrrolidine moieties may enhance anti-inflammatory potency through complementary mechanisms.

Furanone derivatives have exhibited selective cyclooxygenase-2 inhibitory activity comparable to rofecoxib. These compounds demonstrated COX-2 inhibitory potency equal to or higher than established selective COX-2 inhibitors, with potential advantages in terms of selectivity and safety profiles [23]. The structural optimization of furanone derivatives has led to improved anti-inflammatory activity while maintaining selectivity for COX-2 over COX-1.

The anti-inflammatory mechanisms of these compounds involve regulation of transcription factors, enzyme inhibition, and modulation of cellular signaling cascades. The combination of furan and pyrrolidine moieties in (4-(5-Methylfuran-2-yl)pyrrolidin-3-yl)methanol may provide synergistic anti-inflammatory effects through multiple pathway modulation, offering therapeutic advantages for treating complex inflammatory conditions.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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